2-((4-Fluorobenzyl)(methyl)amino)ethanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorobenzyl)(methyl)amino)ethanol typically involves the reaction of 4-fluorobenzaldehyde with 2-aminoethanol in the presence of methanol. The reaction mixture is heated to reflux at 65°C for 4 hours. After cooling, sodium borohydride is added, and the reaction is stirred until completion. The product is then filtered and concentrated to yield this compound as a colorless oily liquid with a yield of 90.2% and a purity of 98.7% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in industrial reactors with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorobenzyl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as hydrogen halides (HCl, HBr) and tosyl chloride (TsCl) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amines or alcohols.
Scientific Research Applications
2-((4-Fluorobenzyl)(methyl)amino)ethanol is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis, it is used to prepare other complex molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: The compound is a derivative of Fluoxetine, which is used in the treatment of depression and other mental health disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-((4-Fluorobenzyl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. As a derivative of Fluoxetine, it is likely to affect the serotonin reuptake process, thereby increasing the availability of serotonin in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety by enhancing neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorobenzylamino)ethanol: A similar compound used in the preparation of (Fluorobenzyl)aminomethylmorpholine salt and mosapride citrate.
2-[(4-Fluoro-benzyl)-Methyl-aMino]-ethanol: Another related compound with similar chemical properties.
Uniqueness
2-((4-Fluorobenzyl)(methyl)amino)ethanol is unique due to its specific structure, which combines the properties of both Fluoxetine and ethanolamine. This combination allows it to be used in various applications, including as an intermediate in the synthesis of pharmaceuticals and other chemical products.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl-methylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-12(6-7-13)8-9-2-4-10(11)5-3-9/h2-5,13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMIQGYXAKBHDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629946 | |
Record name | 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248-70-6 | |
Record name | 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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